molecular formula C10H9ClINO B1526868 Azetidin-1-yl(5-chloro-2-iodophenyl)methanone CAS No. 1387993-04-5

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone

Cat. No.: B1526868
CAS No.: 1387993-04-5
M. Wt: 321.54 g/mol
InChI Key: PTACWDIFFFUNJK-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone ( 1387993-04-5) is a chemical compound with the molecular formula C10H9ClINO and a molecular weight of 321.54 g/mol . It is part of the azetidine family, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery . The azetidine ring is a stable, saturated scaffold that can be used to create diverse molecular frameworks, including fused, bridged, and spirocyclic ring systems, which are valuable for exploring new chemical space in diversity-oriented synthesis (DOS) . The integration of azetidine rings into compound libraries is particularly relevant for developing lead-like molecules, with research applications extending to the targeting of the central nervous system (CNS) . Furthermore, azetidine-containing compounds have been investigated as potent antitumor agents, where the azetidine moiety is utilized as a conformational restriction element in the design of analogues of natural products like dolastatin 10 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

azetidin-1-yl-(5-chloro-2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTACWDIFFFUNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The azetidine ring is typically synthesized via cyclization reactions involving amino alcohols or halogenated precursors. For example, cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol yields an azetidine intermediate. Subsequent functional group transformations, such as mesylation followed by nucleophilic displacement, allow introduction of desired substituents on the azetidine ring.

Acylation with Halogenated Aromatic Precursors

The 5-chloro-2-iodophenyl moiety is introduced through acylation reactions using appropriately substituted benzoyl chlorides or related intermediates. Preparation of these aromatic acylating agents often involves Friedel-Crafts acylation, cyclization, and oxidation steps starting from chlorobenzene derivatives. For instance, acylation of chlorobenzene followed by cyclization catalyzed by concentrated sulfuric acid yields indanone intermediates, which can be further functionalized to introduce iodine substituents.

Representative Synthetic Route for Azetidin-1-yl(5-chloro-2-iodophenyl)methanone

A typical preparation involves the following steps:

  • Step 1: Synthesis of 5-chloro-2-iodobenzoyl chloride

    Starting from 5-chloro-2-iodobenzoic acid, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride under controlled temperature.

  • Step 2: Preparation of Azetidine Intermediate

    Azetidine-3-carboxylic acid or its derivatives are prepared via cyclization of amino alcohols or halogenated precursors. Protection groups such as tert-butyl carbamates may be employed to facilitate subsequent reactions.

  • Step 3: Coupling Reaction

    The azetidine nitrogen is acylated with the 5-chloro-2-iodobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperature (0–5 °C) to afford the target ketone.

  • Step 4: Purification

    The crude product is purified by aqueous extraction, washing with aqueous potassium carbonate and brine, drying over magnesium sulfate, and filtration. Final purification may involve recrystallization or chromatography to achieve desired purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Azetidine formation Benzhydrylamine, epichlorohydrin, diisopropylethylamine, ethanol Stirring at room temperature; cyclization step
Mesylation Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C For conversion to mesylate intermediate
Nucleophilic displacement Sodium cyanide or other nucleophiles To introduce nitrile or other functional groups
Acylation 5-chloro-2-iodobenzoyl chloride, triethylamine, DCM, 0–5 °C Controlled addition to minimize side reactions
Work-up Aqueous extraction, washing with K2CO3 and brine, drying over MgSO4 Ensures removal of impurities

Yield and Purity Considerations

  • The acylation step typically proceeds with high conversion (>85%) when temperature and reagent equivalents are carefully controlled.

  • Use of dry solvents and inert atmosphere (nitrogen) is recommended to prevent hydrolysis of acid chlorides.

  • Purification steps are crucial to remove residual starting materials and by-products, ensuring the compound meets analytical standards.

Comparative Analysis of Preparation Methods for Related Intermediates

Studies on related compounds such as 5-chloro-2-methoxycarbonyl-1-indanone, a structural analogue, provide insights into optimizing reaction conditions. For example, an improved method using a mixture of dimethyl carbonate and dimethyl formamide at room temperature with sodium hydride as a base yielded 88% product, outperforming older methods with refluxing solvents and lower yields. This suggests that mild conditions and mixed solvent systems may enhance yield and reduce environmental impact.

Method Base (Equiv.) Solvent Temperature Time Yield (%)
Method I 2.2 Dimethyl carbonate Reflux (1 h) 1 h 76
Method II 2.0 Tetrahydrofuran Reflux (0.5 h) 0.5 h 67
Method III 2.0 Dimethyl formamide Room temp (overnight) Overnight Unclear
Improved method 1.2 DMC:DMF (1:1 v/v) Room temp (0.5 h) 0.5 h 88

This data underscores the importance of solvent choice and reaction temperature in optimizing synthesis.

Research Findings and Industrial Relevance

  • The described synthetic routes have been employed in pharmaceutical and agrochemical industries for the preparation of azetidine-containing compounds with halogenated aromatic groups.

  • Patented processes emphasize the use of hydride reducing agents such as sodium borohydride, lithium aluminum hydride, and diisobutylaluminum hydride in intermediate steps, with careful temperature control to maximize yield and safety.

  • Environmental considerations have led to the development of milder reaction conditions and solvent systems to reduce hazardous waste and improve scalability.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Azetidine ring formation Benzhydrylamine + epichlorohydrin, base, EtOH Formation of azetidine intermediate
2 Functional group modification Mesylation with MsCl, TEA, DCM, 0–5 °C Activation of azetidine for substitution
3 Nucleophilic substitution Cyanide ion or other nucleophile Introduction of nitrile or related group
4 Acylation 5-chloro-2-iodobenzoyl chloride, TEA, DCM, 0–5 °C Formation of final ketone product
5 Purification Aqueous extraction, washing, drying Removal of impurities, isolation of pure compound

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(5-chloro-2-iodophenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium iodide or potassium fluoride.

Major Products Formed:

Scientific Research Applications

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone has shown promise in various scientific research applications:

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: The compound's unique properties make it suitable for use in material science and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which Azetidin-1-yl(5-chloro-2-iodophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Azetidin-1-yl(4-hexylphenyl)methanone

  • Structure : Replaces the 5-chloro-2-iodophenyl group with a 4-hexylphenyl moiety.
  • Molecular Weight: 245.36 g/mol (C₁₆H₂₃NO).
  • Synthesis : Prepared via iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃, yielding 73% as a colorless oil .
  • Key Differences :
    • The hexyl group increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility compared to the halogenated analog.
    • Lacks iodine, limiting utility in further iodination or nucleophilic aromatic substitution reactions.

1-(5-Chloro-2,4-dihydroxy-3-iodophenyl)ethanone

  • Structure : Features a chloro-iodo-phenyl core but substitutes the azetidinyl ketone with an acetyl group and additional hydroxy substituents.
  • Molecular Weight : 296.49 g/mol (C₉H₇ClIO₃).
  • Synthesis: Synthesized via iodination of 5-chloro-2-hydroxyacetophenone using iodine and iodic acid (75–85% yield, m.p. 89°C) .
  • The acetyl group lacks the azetidine ring’s strain, which may diminish pharmacokinetic advantages observed in azetidine-containing drugs .

AZD1979: A Spiro-Oxetanylazetidinyl Methanone

  • Structure : Contains a spiro-oxetanylazetidinyl group and an oxadiazole moiety (C₂₅H₂₄F₂N₄O₅, molecular weight: 498.49 g/mol) .
  • Key Differences :
    • The spiro-ring system improves physicochemical properties (e.g., solubility, bioavailability) compared to simpler azetidinyl analogs.
    • Designed as a melanin-concentrating hormone receptor antagonist, demonstrating how structural complexity targets specific biological pathways .

Chloro-Hydroxy-Methoxy Acetophenones ()

  • Examples: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7, m.p. 97–98°C). 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS: 116265-99-7, m.p. N/A).
  • Synthesis : Variably prepared via Sandmeyer reactions or Friedel-Crafts acylations .
  • Key Differences :
    • Hydroxy and methoxy groups enhance polarity but reduce halogen-directed reactivity.
    • Absence of iodine limits applications in radiolabeling or heavy-atom crystallography.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Method Melting Point/Yield Key Applications/Properties
Azetidin-1-yl(5-chloro-2-iodophenyl)methanone 321.55 5-Cl, 2-I, azetidinyl Reagent standard N/A Cross-coupling, drug discovery
Azetidin-1-yl(4-hexylphenyl)methanone 245.36 4-hexyl, azetidinyl Fe-catalyzed cross-coupling 73% yield Lipophilic intermediates
1-(5-Chloro-2,4-dihydroxy-3-iodophenyl)ethanone 296.49 5-Cl, 3-I, 2,4-OH Iodination 89°C Crystallography, solubility studies
AZD1979 498.49 Spiro-oxetanylazetidinyl Multi-step synthesis N/A CNS-targeted therapeutics
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone 200.62 5-Cl, 2-OH, 4-OCH₃ Sandmeyer reaction N/A Antioxidant or antimicrobial studies

Research Findings and Implications

  • Reactivity: The iodine substituent in this compound enables participation in Ullmann or Sonogashira couplings, unlike non-iodinated analogs .
  • Pharmacokinetics : Azetidine rings confer metabolic resistance compared to open-chain amines, as seen in AZD1979’s design .
  • Physical Properties : Halogen positioning (e.g., 2-iodo vs. 3-iodo) significantly impacts melting points and crystallinity .

Biological Activity

Azetidin-1-yl(5-chloro-2-iodophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and other pharmacological properties.

Chemical Structure

The compound belongs to the azetidine class, characterized by a four-membered ring structure containing nitrogen. The presence of halogen substituents (chlorine and iodine) on the phenyl ring is expected to influence its biological activity significantly.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antibacterial Activity : Several studies have demonstrated that azetidinone derivatives exhibit significant antibacterial properties against various bacterial strains.
  • Cytotoxicity : The compound's effects on cell viability and potential cytotoxicity have been evaluated in different cell lines.
  • Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its application in therapeutic contexts.

Antibacterial Activity

A study investigated the synthesis of azetidinone derivatives and their antibacterial efficacy against several bacterial strains such as Escherichia coli, Bacillus subtilis, and Xanthomonas citri. The disc diffusion method was employed to assess the antibacterial activity at a concentration of 200 ppm, comparing the results with penicillin as a control.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15E. coli
Azetidinone A12B. subtilis
Azetidinone B8X. citri

The results indicate that azetidinone derivatives can exhibit varying degrees of antibacterial activity, with some compounds showing significant inhibition zones compared to controls .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using L929 mouse fibroblast cells and A549 human lung cancer cells. The studies revealed that while some derivatives induced cell death at higher concentrations, others appeared to enhance cell viability.

CompoundConcentration (µM)Cell Viability (%)
This compound10070
Control (DMSO)-100
Compound X20040

These findings suggest that azetidinone derivatives can have cytotoxic effects depending on their concentration and specific structural features .

The mechanism by which azetidinone compounds exert their biological effects often involves interaction with specific enzymes or receptors. The halogen atoms in the structure may enhance binding affinity through halogen bonding interactions, which is crucial for their pharmacological efficacy.

In particular, the presence of chlorine and iodine may facilitate stronger interactions with bacterial enzymes or cellular receptors, potentially leading to enhanced antibacterial or cytotoxic effects .

Case Studies

  • Antibacterial Efficacy : A comprehensive study highlighted the effectiveness of azetidinone derivatives against multi-drug resistant bacterial strains. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize these compounds for clinical use.
  • Cytotoxicity Profiles : Another research effort focused on evaluating the cytotoxic profiles of various azetidinones in cancer cell lines, establishing a correlation between chemical structure and biological activity.

Q & A

Q. What are the optimal synthetic routes for Azetidin-1-yl(5-chloro-2-iodophenyl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the azetidine ring via cyclization reactions (e.g., using 1,3-dihaloalkanes with ammonia derivatives).
  • Step 2 : Introduction of the 5-chloro-2-iodophenyl group via nucleophilic aromatic substitution (e.g., using iodobenzene derivatives under palladium catalysis).
  • Step 3 : Ketone functionalization via Friedel-Crafts acylation or coupling reactions .
    Key reagents include Pd(PPh₃)₄ for cross-coupling and BF₃·OEt₂ as a Lewis acid catalyst. Purity is monitored via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • X-ray crystallography : SHELX software for refining crystal parameters (e.g., space group, bond angles) .
  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), ¹³C NMR (δ 190–200 ppm for carbonyl carbon), and IR (C=O stretch at ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calc. for C₁₀H₈ClINO: 351.42 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate ground-state dipole moments (µg) and HOMO-LUMO gaps.
  • Excited-state dynamics : Time-dependent DFT (TD-DFT) to estimate excited-state dipole moments (µe) and solvatochromic shifts .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on steric and electronic complementarity .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., bond length variations between NMR and X-ray) are resolved by:
  • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots.
  • Crystal packing forces : SHELX-refined structures may show deviations due to intermolecular interactions .
  • Validation : Cross-reference with NIST spectral databases and replicate experiments under controlled humidity/temperature .

Q. How does the iodine substituent influence stability during storage and handling?

  • Methodological Answer : The C-I bond is photosensitive and prone to hydrolysis. Mitigation strategies include:
  • Storage : In amber vials under argon at –20°C.
  • Handling : Use glove boxes for air-sensitive steps.
  • Stability assays : Monitor degradation via LC-MS over 30 days; report half-life under accelerated conditions (40°C/75% RH) .

Q. What experimental designs optimize crystallization for X-ray analysis?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion with polar/non-polar solvent pairs (e.g., DCM/hexane).
  • Additives : Introduce co-crystallizing agents (e.g., fumaric acid) to stabilize lattice formation .
  • SHELX refinement : Adjust parameters like thermal displacement (Ueq) and occupancy for disordered atoms .

Q. How to evaluate biological activity against therapeutic targets?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., caspase-3 inhibition assays).
  • Receptor binding : Radioligand displacement (e.g., Ki values for GPCRs using ³H-labeled antagonists).
  • In silico screening : Pharmacophore modeling to prioritize targets (e.g., kinase or protease families) .

Methodological Challenges and Solutions

Q. What are the regulatory considerations for handling halogenated methanones?

  • Methodological Answer :
  • Safety protocols : Follow OSHA guidelines for iodine handling (e.g., fume hoods, PPE).
  • Waste disposal : Neutralize halogenated byproducts with Na₂S₂O₃ before incineration.
  • Documentation : Maintain ICH-compliant records for synthetic intermediates and bioactivity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-1-yl(5-chloro-2-iodophenyl)methanone
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